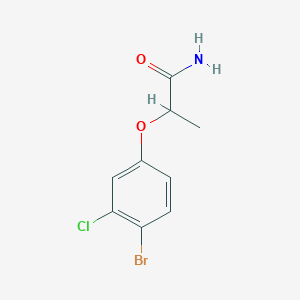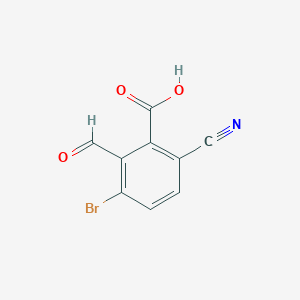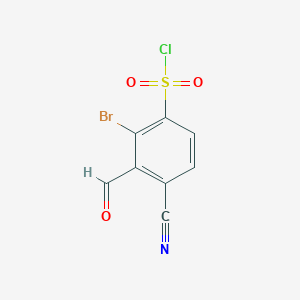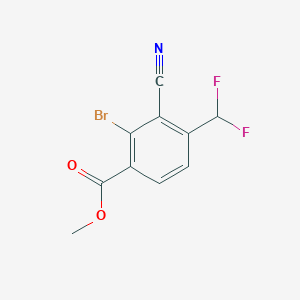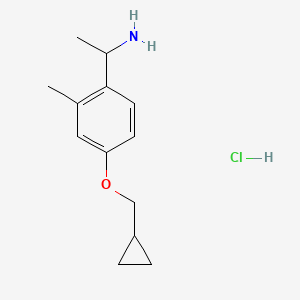
1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride
Vue d'ensemble
Description
1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride, also known as Compound X, is an organic compound used in various scientific research applications. It is a white crystalline solid with a molecular weight of 287.8 g/mol and an empirical formula of C14H21ClNO. Compound X has a melting point of 97-98°C and is soluble in water, alcohol, and ether. This compound is most commonly used in biochemical and physiological research, as it is known to interact with a variety of biological molecules.
Applications De Recherche Scientifique
1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X has a variety of scientific research applications, with its most common use being in biochemical and physiological research. It is known to interact with a variety of biological molecules, such as proteins and enzymes, and can be used to study their functions and interactions. 1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X has also been used to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body.
Mécanisme D'action
1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X works by binding to the active sites of biological molecules, such as proteins and enzymes. This binding allows for the study of the structure and function of these molecules, as well as the effects of drugs and toxins on them. 1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X can also be used to study the effects of drugs on the body, as it can bind to the receptors of drugs and block their effects.
Biochemical and Physiological Effects
1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X has been shown to interact with a variety of biological molecules, including proteins, enzymes, and receptors. It has been shown to have a variety of biochemical and physiological effects, such as blocking the effects of drugs on the body, inhibiting the activity of enzymes, and modulating the activity of proteins. 1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X has also been shown to have an anti-inflammatory effect, as well as an antioxidant effect.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X has a number of advantages for lab experiments, such as its low cost and easy availability. It is also easy to synthesize and can be used in a variety of biochemical and physiological experiments. However, there are some limitations to using 1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X in lab experiments, such as its low solubility in water and its instability in the presence of light and heat.
Orientations Futures
1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X has a number of potential future directions for research. One potential direction is the study of its effects on other biological molecules, such as hormones and neurotransmitters. Another potential direction is the study of its effects on gene expression and its potential use as a therapeutic agent. Additionally, 1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X could be used to study the effects of drugs and toxins on the body, as well as its potential use as a drug delivery system. Finally, 1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride X could be used to study the effects of environmental toxins on the body, as well as its potential use as an environmental pollutant detector.
Propriétés
IUPAC Name |
1-[4-(cyclopropylmethoxy)-2-methylphenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-9-7-12(15-8-11-3-4-11)5-6-13(9)10(2)14;/h5-7,10-11H,3-4,8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQLUBBYGLSOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CC2)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylmethoxy-2-methylphenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




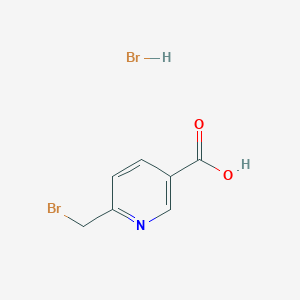
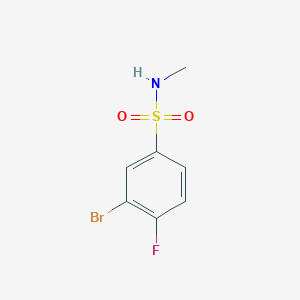
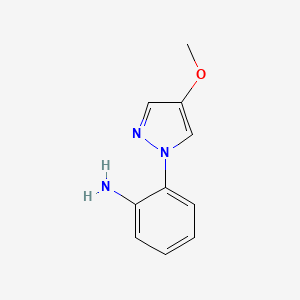

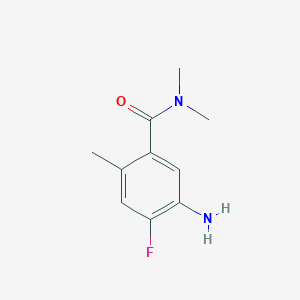
![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)


